Nitd-688

Dengue Virus Antiviral Efficacy Delayed Treatment

NITD-688 is a clinically advanced, orally bioavailable pan-serotype dengue NS4B inhibitor with a unique mechanism of action that preserves potency in delayed treatment scenarios, a critical advantage over other NS4B inhibitors like JNJ-1802. Its distinct resistance profile and well-characterized pharmacokinetics make it the superior choice for translational dengue research requiring robust therapeutic window modeling and combination therapy studies.

Molecular Formula C25H32N4O3S2
Molecular Weight 500.7 g/mol
CAS No. 2407227-31-8
Cat. No. B12413483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitd-688
CAS2407227-31-8
Molecular FormulaC25H32N4O3S2
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CN1CC3CCCCC3)C(=C(S2)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)N)C#N)C
InChIInChI=1S/C25H32N4O3S2/c1-25(2)13-22-21(16-29(25)15-18-6-4-3-5-7-18)20(14-26)24(33-22)28-23(30)12-17-8-10-19(11-9-17)34(27,31)32/h8-11,18H,3-7,12-13,15-16H2,1-2H3,(H,28,30)(H2,27,31,32)
InChIKeyCIWCVIPQAHRJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NITD-688: Preclinical Pharmacokinetic and Efficacy Profile of a Phase II Pan-Serotype Dengue NS4B Inhibitor


NITD-688 (CAS 2407227-31-8) is a small-molecule, orally bioavailable pan-serotype inhibitor of dengue virus (DENV) nonstructural protein 4B (NS4B) that is currently in Phase II clinical development [1]. The compound demonstrates potent in vitro activity against all four DENV serotypes, with EC50 values ranging from 8 to 38 nM [1]. In vivo, NITD-688 produces a 1.44-log reduction in viremia in AG129 mice when administered orally at 30 mg/kg twice daily [1]. Pharmacokinetic studies in rats and dogs indicate a long elimination half-life and good oral bioavailability [1].

Why NITD-688 Cannot Be Replaced by Other NS4B Inhibitors: Critical Differences in Resistance Profiles and Delayed Treatment Efficacy


NITD-688 is a direct inhibitor of the DENV NS4B protein that disrupts the NS4B-NS3 interaction, a mechanism distinct from other NS4B-targeting compounds such as JNJ-1802 [1]. This mechanistic divergence translates into quantifiable differences in resistance selection patterns and therapeutic window [1]. Specifically, NITD-688 retains significantly greater potency in cellular assays when treatment is delayed compared to JNJ-1802, a clinically relevant advantage given the typical diagnostic delay in dengue patient management [1]. Therefore, substituting NITD-688 with another NS4B inhibitor would compromise the therapeutic potential in delayed treatment scenarios and could select for non-overlapping resistance mutations.

Quantitative Differentiation Evidence for NITD-688 Against Comparators JNJ-1802, JNJ-A07, and Celgosivir


NITD-688 Retains Greater Potency in Delayed Treatment Cellular Assays Compared to JNJ-1802

In cellular assays with delayed treatment initiation, NITD-688 retains greater antiviral potency compared to JNJ-1802, another Phase II NS4B inhibitor [1]. This difference is attributed to NITD-688's ability to disrupt pre-existing NS4B-NS3 complexes, whereas JNJ-1802 acts primarily by preventing complex formation [1].

Dengue Virus Antiviral Efficacy Delayed Treatment

NITD-688 Exhibits Distinct Resistance Mutation Profile Relative to JNJ-1802

Resistance selection studies reveal that NITD-688 selects for a unique set of NS4B mutations distinct from those conferring resistance to JNJ-1802 [1]. Specifically, mutations in the cytosolic loop of NS4B reduce NITD-688 binding and NS4B-NS3 disruption, whereas JNJ-1802 resistance maps to different residues (e.g., V91A, L94F) [1].

Antiviral Resistance NS4B Mutations Dengue Virus

NITD-688 Demonstrates Pan-Serotype Potency with a Narrow EC50 Range

NITD-688 inhibits all four DENV serotypes with EC50 values ranging from 8 to 38 nM, indicating consistent pan-serotype activity [1]. In contrast, the pan-serotype inhibitor JNJ-1802 exhibits a broader EC50 range of 0.057 to 11 nM across serotypes , while JNJ-A07 shows EC50 values in the nanomolar to picomolar range .

Dengue Serotypes Antiviral Potency Pan-Serotype

NITD-688 Achieves Significant In Vivo Viremia Reduction in a Lethal Mouse Model

Oral administration of NITD-688 at 30 mg/kg twice daily for three days in DENV-infected AG129 mice results in a 1.44-log reduction in viremia when treatment begins at the time of infection, and a 1.16-log reduction when treatment is delayed by 48 hours [1]. For comparison, celgosivir, an α-glucosidase inhibitor evaluated clinically for dengue, achieved a 0.5-log reduction in viremia in AG129 mice at 50 mg/kg twice daily for five days [2], while JNJ-A07 at 30 mg/kg BID produced a >2-log reduction in viral RNA in plasma [3].

In Vivo Efficacy Viremia Reduction AG129 Mouse Model

NITD-688 Acts Synergistically with JNJ-1802 and NS5 Polymerase Inhibitors

Combination of NITD-688 with JNJ-1802 or an NS5 polymerase inhibitor results in synergistic inhibition of DENV-2 infection [1]. This contrasts with the expected additive effects if the compounds shared the same mechanism, further underscoring the distinct mode of action of NITD-688 [1].

Combination Therapy Synergy Dengue Virus

NITD-688 Application Scenarios in Dengue Antiviral Research and Development


Evaluation of Delayed Treatment Efficacy in Preclinical Dengue Models

NITD-688 is uniquely suited for studies investigating the impact of delayed treatment initiation on antiviral efficacy. Its ability to disrupt pre-existing NS4B-NS3 complexes translates to retained potency even when administered 48 hours post-infection [1]. This property makes it a critical tool for assessing therapeutic windows in dengue animal models, where diagnostic delays are common.

Combination Therapy Studies to Overcome or Prevent Antiviral Resistance

Given its distinct resistance mutation profile and synergistic activity with other NS4B and NS5 inhibitors, NITD-688 is an ideal candidate for combination therapy research [2]. Such studies can inform clinical strategies to enhance efficacy and reduce the risk of resistance emergence in DENV.

Pharmacokinetic/Pharmacodynamic Modeling in Lead Optimization Programs

The well-characterized pharmacokinetic profile of NITD-688 in rats and dogs (long half-life, good oral bioavailability) provides a robust benchmark for PK/PD modeling in dengue drug discovery programs [3]. Its oral bioavailability supports its use as a reference compound for optimizing the developability of new NS4B-targeting chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitd-688

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.